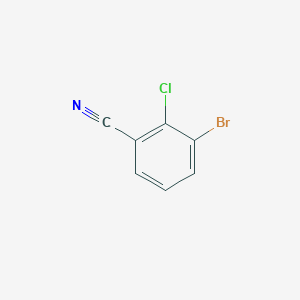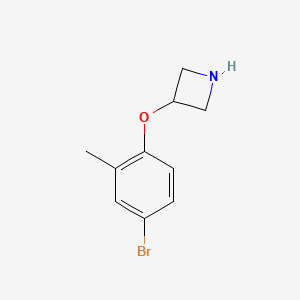
Acid green 9
Descripción general
Descripción
Acid Green 9, also known as C.I. This compound, is a chemical compound with the molecular formula C37H34ClN2NaO6S2 . It appears as a deep yellow powder and is soluble in both cold and hot water . It is used as a dye for wool, silk, polyamide, and paper .
Molecular Structure Analysis
The molecular weight of this compound is 725.2 g/mol . The IUPAC name for this compound is sodium;3-[[4-[(2-chlorophenyl)[4-[ethyl[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-N-ethylanilino]methyl]benzenesulfonate .Physical And Chemical Properties Analysis
This compound is a deep yellow powder that is soluble in cold and hot water . It has a lambda max of 633.0 to 637.0 nm (H2O) and an absorbance (E1%1cm) minimum of 700 (H2O, 633.0 to 637.0 nm) .Aplicaciones Científicas De Investigación
Green Chemistry and Acid-Base Concepts
One application of Acid Green 9 and similar substances is in the field of green chemistry, particularly in educational contexts. For instance, a curriculum integrating green chemistry experiments, including environmentally friendly substances, was shown to enhance understanding of acid-base concepts and argumentative skills in secondary school students. This curriculum combined chemistry experiments with everyday substances and a student-centered approach, including discussions among students (Karpudewan, Roth, & Sinniah, 2016).
Green Chemistry in Learning Environments
Another study focused on developing interactive multimedia products based on green chemistry for teaching the acid-base concept. This research aimed at creating educational materials that are both engaging and environmentally conscious, demonstrating the feasibility of such approaches in chemistry learning processes (Yustiqvar, Gunawan, & Hadisaputra, 2019).
Evolution of Lewis Acid Catalyzed Reactions
This compound can be related to the broader context of Lewis acid catalyzed reactions in green chemistry. A review discussed the evolution of these reactions from a homogeneous liquid phase to the solid phase to yield organic molecules under green, safe conditions. The study highlighted the use of biosourced catalysts from plants, aligning with the principles of green chemistry (Hechelski et al., 2018).
Solid Acids for Green Chemistry
In the field of green chemistry, solid acids, including those based on mesoporous high surface area support materials, have gained significance. They are used to efficiently catalyze a wide range of important organic reactions, providing different types of acidity and high degrees of reaction selectivity. These solid acids are instrumental in the greening of fine and specialty chemicals manufacturing processes (Clark, 2002).
Transdisciplinary Science in Ocean Acidification
While not directly related to this compound, research in ocean acidification intersects with green chemistry principles. A study on transdisciplinary science emphasized the integration of experimental, observational, and modeling approaches from various disciplines to understand how changing ocean acidification conditions affect ecosystems and human society (Yates et al., 2015).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Acid Green 9, a green dye, primarily targets molecules or structures within cells . It has the ability to selectively bind to certain cellular components , which makes it a useful tool for studying various biological processes, including cell division and protein interactions .
Mode of Action
The mode of action of this compound involves its binding to target molecules or structures within cells . When excited by specific wavelengths of light, it emits a green fluorescence . This fluorescence can be used to visualize the cellular components to which this compound has bound, providing insights into their structure and function .
Result of Action
The primary result of this compound’s action is the production of green fluorescence when it is excited by specific wavelengths of light . This fluorescence can be used to visualize the cellular components to which this compound has bound, providing valuable insights into their structure and function .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Acid Green 9 involves the condensation of 2-naphthol with 4,5-dichloro-2-nitrobenzenediazonium chloride, followed by reduction of the resulting azo compound.", "Starting Materials": [ "2-naphthol", "4,5-dichloro-2-nitrobenzenediazonium chloride", "Sodium sulfite", "Sodium hydroxide", "Hydrochloric acid", "Ethanol" ], "Reaction": [ "Step 1: Dissolve 2-naphthol in ethanol and add a solution of 4,5-dichloro-2-nitrobenzenediazonium chloride in hydrochloric acid dropwise with stirring.", "Step 2: Add sodium sulfite to the reaction mixture to reduce excess nitrite.", "Step 3: Add sodium hydroxide to the reaction mixture to adjust the pH to alkaline.", "Step 4: Filter the resulting azo compound and wash with water.", "Step 5: Dissolve the azo compound in ethanol and add sodium borohydride to reduce the nitro group.", "Step 6: Acidify the reaction mixture with hydrochloric acid and filter the resulting Acid Green 9 product.", "Step 7: Wash the product with water and dry." ] } | |
| 4857-81-2 | |
Fórmula molecular |
C37H35ClN2NaO6S2 |
Peso molecular |
726.3 g/mol |
Nombre IUPAC |
sodium;3-[[4-[(2-chlorophenyl)-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-N-ethylanilino]methyl]benzenesulfonate |
InChI |
InChI=1S/C37H35ClN2O6S2.Na/c1-3-39(25-27-9-7-11-33(23-27)47(41,42)43)31-19-15-29(16-20-31)37(35-13-5-6-14-36(35)38)30-17-21-32(22-18-30)40(4-2)26-28-10-8-12-34(24-28)48(44,45)46;/h5-24H,3-4,25-26H2,1-2H3,(H-,41,42,43,44,45,46); |
Clave InChI |
KPUKKCBDJFTUFI-UHFFFAOYSA-N |
SMILES |
CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3)C5=CC=CC=C5Cl.[Na+] |
SMILES canónico |
CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)O)C=C3)C5=CC=CC=C5Cl.[Na] |
| 4857-81-2 | |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Acid Green 9 efficiently removable from wastewater?
A: Research suggests that this compound can be effectively removed from wastewater through adsorption using specific anion exchange resins. One study found that an acrylic weak base anion exchange resin with ethylenediamine-functional groups exhibited high efficiency in adsorbing this compound from aqueous solutions []. This adsorption process was shown to be dependent on factors like pH, initial dye concentration, contact time, temperature, and adsorbent dose [].
Q2: How does the chemical structure of this compound influence its biodegradability?
A: While the provided research doesn't delve into the detailed chemical structure of this compound, it highlights that the chemical structure of dyes, in general, significantly influences their susceptibility to biodegradation []. The study investigates the role of oxidative enzymes, like catalase, peroxidase, and dehydrogenase, in the aerobic biodegradation of various dyes, including this compound, by a yeast consortium []. This suggests that understanding the specific chemical moieties within this compound and their interaction with these enzymes is crucial for developing efficient biodegradation strategies.
Q3: What are the environmental implications of using this compound and similar dyes?
A: The use of this compound and other dyes in textile industries poses a significant environmental challenge due to the discharge of colored effluents []. These colored wastewaters are not only aesthetically undesirable but can also negatively impact aquatic ecosystems due to the inherent toxicity of some dyes []. Therefore, research focusing on efficient removal and degradation strategies for this compound, like adsorption and biodegradation, is critical for minimizing its environmental footprint and ensuring sustainable textile manufacturing practices.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



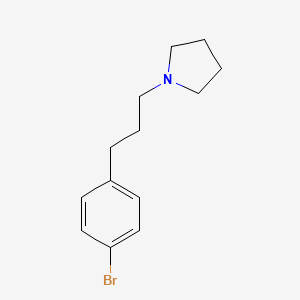
![2-(tert-Butyl)oxazolo[4,5-c]pyridine](/img/structure/B1292733.png)
![4-Amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B1292734.png)

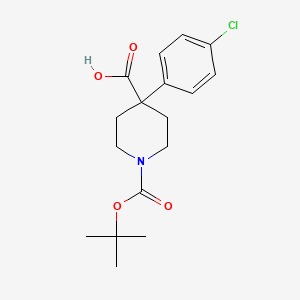
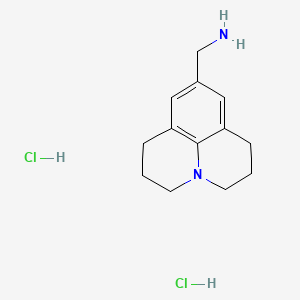
![2-(Azidomethyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B1292739.png)


